molecular formula C23H36N4O B6094401 N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

货号: B6094401
分子量: 384.6 g/mol
InChI 键: SIIQZFJLLXWCKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to increased levels of GABA, which can have a range of physiological and biochemical effects.

作用机制

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting this enzyme, this compound leads to increased levels of GABA in the brain, which can have a range of effects on neuronal signaling and synaptic transmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability and is involved in a range of physiological and pathological processes in the CNS.
Biochemical and Physiological Effects
The increased levels of GABA resulting from this compound inhibition of GABA-AT can have a range of biochemical and physiological effects. GABA is known to regulate neuronal excitability and synaptic transmission, and increased levels of GABA can lead to anticonvulsant, anxiolytic, and sedative effects. Additionally, GABA has been implicated in the regulation of reward pathways in the brain, and increased levels of GABA may contribute to the reduction of drug-seeking behavior seen with this compound.

实验室实验的优点和局限性

One advantage of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for GABA-AT, which allows for more precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.

未来方向

There are several potential future directions for research on N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in CNS disorders, particularly epilepsy, anxiety, and addiction. Additionally, further studies are needed to explore the potential side effects and safety of this compound in humans. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT, which may have even greater therapeutic potential.

合成方法

The synthesis of N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclohexyl isocyanate and 4-pyridinemethanol. The resulting compound is then purified using various chromatography techniques to obtain the final product.

科学研究应用

N-cyclohexyl-1'-(4-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications in a range of CNS disorders, including epilepsy, anxiety, and addiction. In animal models, this compound has been shown to increase levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

属性

IUPAC Name

N-cyclohexyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O/c28-23(25-21-6-2-1-3-7-21)20-5-4-14-27(18-20)22-10-15-26(16-11-22)17-19-8-12-24-13-9-19/h8-9,12-13,20-22H,1-7,10-11,14-18H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQZFJLLXWCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。